molecular formula C18H19N3O B586379 Ondansetron-d3 CAS No. 1132757-82-4

Ondansetron-d3

Número de catálogo B586379
Número CAS: 1132757-82-4
Peso molecular: 296.388
Clave InChI: FELGMEQIXOGIFQ-BMSJAHLVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ondansetron is a serotonin 5-HT3 receptor antagonist used to prevent nausea and vomiting in cancer chemotherapy and postoperatively . It is effective in the treatment of nausea and vomiting caused by cytotoxic chemotherapy drugs, including cisplatin . It was developed in the 1980s by GlaxoSmithKline and approved by the US FDA since January 1991 .


Synthesis Analysis

Efficient and robust synthetic processes of active pharmaceutical ingredients (APIs) are highly desirable, and continuous flow chemistry is a critical component of this endeavor . The clinical importance of ondansetron prompted researchers to investigate continuous synthetic approaches to this API .


Molecular Structure Analysis

Ondansetron is a selective antagonist at 5−HT3 receptors . It is 100 times more potent than metoclopramide at this site . It shows limited binding to other receptors and has a wide therapeutic window .


Chemical Reactions Analysis

The synthesis of ondansetron involves a continuous condensation step and a continuous Mannich reaction . A batch process was employed for an elimination and Michael addition step, as it not only accommodated the physical properties of the reaction mixtures, but also provided a high productivity of the desired product .


Physical And Chemical Properties Analysis

Ondansetron hydrochloride dihydrate is a white to off-white powder that is soluble in water and normal saline . It is a carbazole derivative with a molecular weight of 365.86 g/mol .

Aplicaciones Científicas De Investigación

  • Cancer Treatment-Induced Nausea and Vomiting : Ondansetron is effective in preventing nausea and vomiting associated with chemotherapy, particularly with cisplatin treatment. It shows improved efficacy when combined with dexamethasone (Roila et al., 1991).

  • Applications in Various Conditions : Its efficacy extends to treating nausea and vomiting due to drug overdosage, anti-infective or antidepressant therapies, uraemia, and neurological trauma. It has also shown benefits in gastrointestinal motility disorders and certain central nervous system (CNS)-related disorders, such as alcohol dependence, opiate withdrawal, and Parkinson's disease-related psychosis (Wilde & Markham, 1996).

  • Postoperative Nausea and Vomiting : Ondansetron has proven effective in preventing postoperative nausea and vomiting, which is a common complication of anesthesia and surgery (Milne & Heel, 1991).

  • Novel CNS Applications : There are potential novel applications in treating alcoholism, cocaine addiction, opioid withdrawal syndrome, anxiety disorders, gastrointestinal motility disorders, Tourette's syndrome, and pruritus (Ye, Ponnudurai, & Schaefer, 2006).

  • Alternative Drug Delivery Routes : Research has shown the effective nasal absorption of Ondansetron in rats, suggesting potential alternative delivery routes for the drug, especially in patient populations where oral or intravenous administration may be challenging (Hussain, Dakkuri, & Itoh, 2000).

  • Pharmacokinetics in Different Age Groups : Studies have been conducted on the determination of Ondansetron in plasma and its pharmacokinetics, highlighting its behavior in both young and elderly populations (Colthup, Felgate, Palmer, & Scully, 1991).

  • Potential in Treating Drug Abuse : Investigation into its effect on cocaine drug discrimination and self-administration paradigms in rats, although it appears not to alter the subjective or rewarding stimulus properties of cocaine (Lane et al., 1992).

  • Local Anesthetic Properties : Ondansetron has shown local anesthetic effects, suggesting potential for development as a novel series of local anesthetics (Ye et al., 1997).

  • Cardiac Safety : Concerns and studies regarding the cardiac safety of Ondansetron, particularly in relation to its potential for prolonging the QT interval on ECG, which is associated with an increased risk of arrhythmias (Doggrell & Hancox, 2013).

  • Treatment of Cholestatic Pruritus : Ondansetron has been effective in the treatment of cholestatic itch in patients resistant to conventional antipruritic therapy (Schwörer, Hartmann, & Ramadori, 1995).

  • Use in Schizophrenia : It has been tested as an adjuvant in the treatment of chronic schizophrenia, particularly for cognitive impairments (Akhondzadeh et al., 2009).

  • Irritable Bowel Syndrome with Diarrhea (IBS-D) : A study showed that Ondansetron relieves some of the most intrusive symptoms of IBS-D, including loose stools, frequency, and urgency (Garsed et al., 2013).

  • Radiation-Induced Emesis : Its efficacy in controlling emesis induced by radiotherapy has been evaluated, showing significant control of vomiting and nausea (Priestman, 1989).

  • Antidepressant-Like Effects : Ondansetron has shown antidepressant-like effects in behavior-based rodent models, indicating potential for treating depressive disorders (Ramamoorthy, Radhakrishnan, & Borah, 2008).

  • Chemotherapy-Induced and Postoperative Nausea and Vomiting : Further studies affirming the efficacy of Ondansetron in treating acute chemotherapy-induced nausea and vomiting and its potential role in postoperative nausea and vomiting (Markham & Sorkin, 1993).

  • Influence on Colonic Transit in Humans : Research indicates that Ondansetron may slow colonic transit in humans, suggesting its potential use as an anti-diarrhoeal agent (Gore et al., 1990).

  • Safety Profile : Studies have shown that Ondansetron is well tolerated and has an excellent safety profile, with minimal interactions with other drugs (Castle et al., 1992).

  • Pharmacogenetic Study in Treating Alcohol Use Disorder : A study evaluated the efficacy of Ondansetron in treating alcohol use disorder, though it found no significant benefit, highlighting the need for further research (Seneviratne et al., 2022).

  • Cognitive Performance in Marmosets : The drug improved cognitive performance in marmosets in a cognitive task, supporting its potential as a cognitive enhancer (Domeney et al., 1991).

  • Anxiolytic Profile and Clinical Correlation : Ondansetron exhibited significant antianxiety activity in a study, suggesting potential in developing new drugs for anxiety disorders with minimal cognitive adverse effects (Kumar, Sravani, & Priya, 2014).

Mecanismo De Acción

Ondansetron is a selective 5‑HT3 receptor antagonist . It acts both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone of the postrema .

Safety and Hazards

Ondansetron is toxic if swallowed . It is advised to wash face, hands and any exposed skin thoroughly after handling and not to eat, drink or smoke when using this product . If swallowed, it is recommended to immediately call a POISON CENTER or doctor/physician .

Propiedades

IUPAC Name

3-[(2-methylimidazol-1-yl)methyl]-9-(trideuteriomethyl)-2,3-dihydro-1H-carbazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELGMEQIXOGIFQ-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN4C=CN=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ondansetron-d3

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.